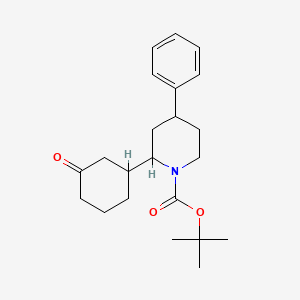

Tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate

CAS No.:

Cat. No.: VC15861238

Molecular Formula: C22H31NO3

Molecular Weight: 357.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H31NO3 |

|---|---|

| Molecular Weight | 357.5 g/mol |

| IUPAC Name | tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C22H31NO3/c1-22(2,3)26-21(25)23-13-12-17(16-8-5-4-6-9-16)15-20(23)18-10-7-11-19(24)14-18/h4-6,8-9,17-18,20H,7,10-15H2,1-3H3 |

| Standard InChI Key | AHUSMHMJNSVWHR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1C2CCCC(=O)C2)C3=CC=CC=C3 |

Introduction

Tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is a complex organic compound belonging to the piperidine derivatives class. It features a unique structural combination of a tert-butyl group, a cyclohexanone moiety, and a phenyl group attached to a piperidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and reactivity, which are influenced by its functional groups.

Synthesis and Potential Applications

The synthesis of tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate typically involves multiple steps, including the formation of the piperidine ring and the attachment of the cyclohexanone and phenyl groups. This compound may have applications in medicinal chemistry, particularly in the development of drugs with specific biological activities.

| Synthesis Steps | Description |

|---|---|

| Formation of Piperidine Ring | Initial step involving the creation of the piperidine core |

| Attachment of Cyclohexanone Moiety | Introduction of the cyclohexanone group to enhance reactivity |

| Attachment of Phenyl Group | Addition of the phenyl group to influence pharmacological properties |

Biological Activities and Interaction Studies

Compounds similar to tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate may exhibit various biological activities, such as interacting with specific biological targets. Interaction studies focus on assessing the binding affinity of these compounds with proteins or receptors, which is crucial for understanding their potential therapeutic effects.

| Biological Activity | Description |

|---|---|

| Binding Affinity Studies | Assessing how well the compound interacts with biological targets |

| Potential Therapeutic Effects | Possible applications based on the compound's biological activities |

Comparison with Similar Compounds

Several compounds share structural similarities with tert-butyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate. These include:

-

Tert-butyl 4-(2-amino phenyl)piperidine-1-carboxylate: Contains an amino group on the phenyl ring.

-

Tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate: Features a benzyl group instead of cyclohexanone.

-

Tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate: Has an oxo group directly on the piperidine ring.

| Compound | CAS Number | Structural Features |

|---|---|---|

| Tert-butyl 4-(2-amino phenyl)piperidine-1-carboxylate | 632352-56-8 | Amino group on phenyl ring |

| Tert-butyl 3-benzyl-4-oxopiperidine-1-carboxylate | 193274-82-7 | Benzyl group instead of cyclohexanone |

| Tert-butyl 3-oxo-4-phenylpiperidine-1-carboxylate | 930396-00-2 | Oxo group on piperidine ring |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume